

Application Note: Determination of Eprinomectin Residues in Bovine Milk by LC-MS/MS

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Compound of Interest		
Compound Name:	Eprinomectin (Standard)	
Cat. No.:	B8068675	Get Quote

Introduction

Eprinomectin is a broad-spectrum macrocyclic lactone anthelmintic agent used in veterinary medicine to treat and control internal and external parasites in cattle, including lactating dairy cows.[1][2] To ensure consumer safety and comply with regulatory standards, it is crucial to monitor eprinomectin residues in bovine milk. The Codex Alimentarius has established a Maximum Residue Limit (MRL) for eprinomectin in bovine milk at 20 μg/kg.[3][4][5] This application note provides a detailed protocol for the quantitative analysis of eprinomectin residues in bovine milk using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[6] The described method, incorporating a QuEChERS-based sample preparation, is suitable for routine monitoring and regulatory compliance testing.

Principle

This method involves the extraction of eprinomectin from a milk sample using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.[7][8] The QuEChERS approach utilizes a salting-out liquid-liquid extraction followed by dispersive solid-phase extraction (d-SPE) for cleanup.[7][8] The cleaned extract is then analyzed by LC-MS/MS. The analyte is separated from matrix components on a C18 reversed-phase column and detected using positive electrospray ionization (ESI+) with Multiple Reaction Monitoring (MRM).

Materials and Reagents



- Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all LC-MS grade)
- Reagents: Ammonium acetate, Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl)
- Standards: Eprinomectin certified reference material
- SPE Sorbents: C18
- Equipment:
 - High-Performance Liquid Chromatography (HPLC) system
 - Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
 - Analytical balance
 - Centrifuge
 - Vortex mixer
 - Pipettes and general laboratory glassware

Experimental Protocols Standard Solution Preparation

- Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of eprinomectin reference standard and dissolve in 100 mL of methanol.
- Intermediate Stock Solution (1 μg/mL): Dilute the primary stock solution 1:100 with methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the intermediate stock solution with the mobile phase to achieve concentrations ranging from 0.5 to 50 ng/mL.

Sample Preparation (QuEChERS Method)

Extraction:



- 1. Pipette 10 mL of a well-mixed milk sample into a 50 mL polypropylene centrifuge tube.
- 2. Add 10 mL of acetonitrile.
- 3. Vortex vigorously for 1 minute.
- 4. Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.[5]
- 5. Immediately vortex for another 1 minute.
- 6. Centrifuge at 4000 rpm for 10 minutes.
- Dispersive SPE Cleanup:
 - 1. Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of C18 sorbent.
 - 2. Vortex for 30 seconds.
 - 3. Centrifuge at 10,000 rpm for 5 minutes.
 - 4. Transfer the supernatant into a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis

- · LC Conditions:
 - Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.5 μm)
 - Mobile Phase A: 5 mM Ammonium acetate in water[1]
 - Mobile Phase B: 5 mM Ammonium acetate in methanol[1]
 - Flow Rate: 0.4 mL/min[1]
 - Injection Volume: 5 μL[1]
 - Column Temperature: 50 °C[1]



- Gradient: Start with 70% B, linearly increase to 97% B in 5 minutes, hold for 3 minutes,
 then return to initial conditions and re-equilibrate for 2 minutes.[1]
- MS/MS Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+)[1]
 - MRM Transitions: Monitor at least two transitions for eprinomectin for quantification and confirmation. The specific precursor and product ions, along with optimized cone voltages and collision energies, should be determined by infusing a standard solution.

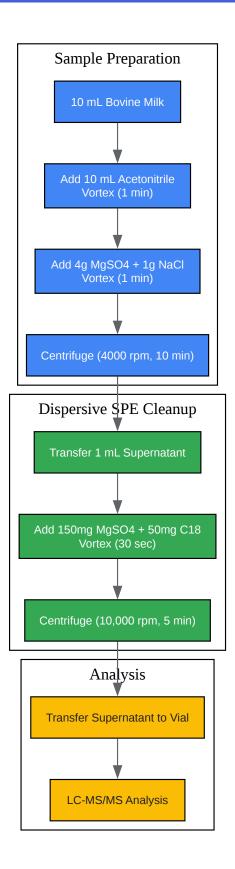
Data Presentation

The quantitative data for method validation should be summarized as shown in the table below.

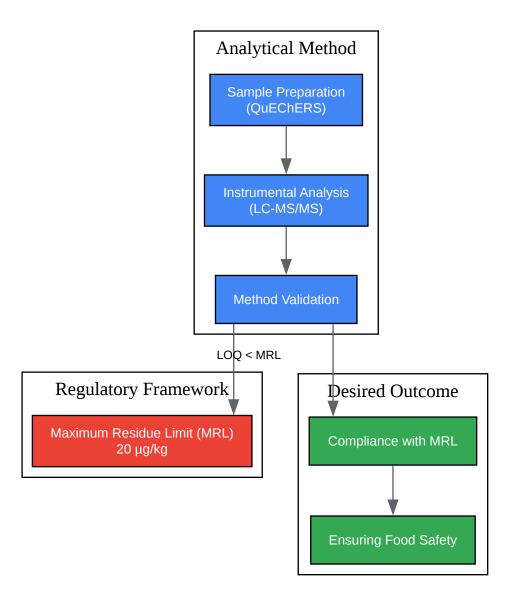
Parameter	Result	Acceptance Criteria
Linearity (r²)	> 0.99	≥ 0.99
Limit of Detection (LOD)	0.5 μg/kg	Reportable
Limit of Quantification (LOQ)	1.5 μg/kg	< MRL (20 μg/kg)
Recovery (%)	95 - 105%	80 - 110%
Precision (RSD%)		
- Repeatability (Intra-day)	< 10%	≤ 15%
- Reproducibility (Inter-day)	< 15%	≤ 20%

Visualizations









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